molecular formula C13H9FS B14336293 (4-Fluorophenyl)(phenyl)methanethione CAS No. 109754-19-0

(4-Fluorophenyl)(phenyl)methanethione

Cat. No.: B14336293
CAS No.: 109754-19-0
M. Wt: 216.28 g/mol
InChI Key: LOMGXMCLYNVJRY-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(phenyl)methanethione (CAS 109754-19-0) is a versatile organosulfur compound of significant interest in scientific research. With the molecular formula C 13 H 9 FS and a molecular weight of 216.28 g/mol, its structure is characterized by a central carbon atom bonded to both a fluorinated phenyl group and a phenyl group, with a thioketone functional group completing the structure [ ]. The presence of the fluorine atom on the aromatic ring enhances the compound's reactivity and influences its electronic properties, making it a valuable scaffold for further chemical exploration [ ]. This compound serves as a crucial intermediate in various research applications, particularly in medicinal chemistry and materials science. Its thioamide-like structure is a key feature in pharmacologically active molecules, and similar scaffolds are frequently investigated for their biological activities [ ]. The compound can undergo diverse chemical transformations, including nucleophilic substitution reactions where the sulfur atom can act as a leaving group, as well as condensation reactions with carbonyl compounds to form more complex thioamide derivatives [ ]. Researchers utilize it as a building block for the synthesis of more complex molecules, such as pyrazole-conjugated thioamides, which are explored for their potential antitumor properties and other biological activities [ ][ ]. Its physicochemical properties, including a calculated XLogP3 of 4.1, suggest high lipophilicity, which can be a key parameter in drug discovery research [ ]. This product is intended for research purposes only and is strictly not designed for human therapeutic or veterinary applications [ ].

Properties

CAS No.

109754-19-0

Molecular Formula

C13H9FS

Molecular Weight

216.28 g/mol

IUPAC Name

(4-fluorophenyl)-phenylmethanethione

InChI

InChI=1S/C13H9FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

LOMGXMCLYNVJRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes to (4-Fluorophenyl)(phenyl)methanethione

Thionation of (4-Fluorophenyl)(phenyl)methanone

The most direct route involves thionation of the corresponding ketone, (4-Fluorophenyl)(phenyl)methanone , using sulfur-transfer reagents.

Friedel-Crafts Acylation for Ketone Synthesis

The ketone precursor is synthesized via Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride. As detailed in, this reaction employs aluminum chloride (AlCl₃) as a Lewis catalyst under rigorously controlled temperatures (−10°C to 0°C). Key steps include:

  • Dropwise addition of phenyl acetyl chloride to fluorobenzene-AlCl₃ complex.
  • Maintenance of subzero temperatures to minimize side reactions (e.g., deoxybenzoin formation).
  • Workup with ice-cold hydrochloric acid and sequential solvent extraction (methylene chloride, sodium bicarbonate washes) to isolate the ketone in >99% HPLC purity.
Thionation Using Lawesson’s Reagent

The ketone is converted to the thione via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

  • Conditions : Reflux in anhydrous toluene (6–12 hours, molar ratio 1:1.2 ketone:reagent).
  • Mechanism : The reagent undergoes cycloaddition with the carbonyl group, replacing oxygen with sulfur via intermediate dithiophosphine ylides.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 9:1) yields the thione in 75–85% purity, confirmed by HPLC.

Grignard Reaction with Carbon Disulfide

An alternative route employs Grignard reagents to construct the C–S bond directly.

Synthesis of 4-Fluorophenylmagnesium Bromide
  • Preparation : 4-Bromofluorobenzene reacts with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen.
  • Quenching : The Grignard reagent is treated with carbon disulfide (CS₂) at −78°C, forming a dithiocarboxylate intermediate.
Nucleophilic Acylation
  • Reaction : The dithiocarboxylate reacts with phenylacetyl chloride, yielding the thione after acidic workup.
  • Yield : 60–70%, with residual CS₂ removed via vacuum distillation.

Halogenation-Thiolation Sequence

A third method involves halogenation of a methanone intermediate followed by thiolation.

Halogenation with Phosphorus Pentachloride
  • Step : (4-Fluorophenyl)(phenyl)methanone reacts with PCl₅ in dichloromethane, forming the α-chloro derivative.
  • Conditions : 0°C for 2 hours, followed by warming to room temperature.
Thiolation with Hydrogen Sulfide
  • Substitution : The α-chloro intermediate is treated with H₂S gas in the presence of triethylamine (Et₃N) as a base.
  • Challenges : Requires strict oxygen exclusion to prevent oxidation to disulfides.

Optimization of Reaction Parameters

Solvent Effects on Thionation Efficiency

Comparative studies (Table 1) reveal solvent-dependent yields for Lawesson’s reagent-mediated thionation:

Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC%)
Toluene 110 8 82 98.5
THF 65 12 68 97.2
DCM 40 24 45 95.1

Toluene’s high boiling point and non-polarity favor complete reagent activation and product stability.

Catalytic vs. Stoichiometric Reagents

  • Lawesson’s Reagent : Requires stoichiometric amounts (1.2 equiv) for full conversion.
  • P₂S₅ : Cheaper but necessitates harsh conditions (refluxing xylene, 24 hours) and yields lower purity (70–75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 9H, Ar–H), 4.75 (s, 1H, CH).
  • ¹³C NMR : δ 195.2 (C=S), 162.1 (d, J = 245 Hz, C–F), 138.5–115.3 (Ar–C).
  • IR (KBr) : ν 1215 cm⁻¹ (C=S stretch), 1590 cm⁻¹ (C=C aromatic), 1160 cm⁻¹ (C–F).

Purity Assessment via HPLC

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : Acetonitrile:water (70:30), 1.0 mL/min.
  • Retention time : 8.2 minutes, purity >98%.

Industrial-Scale Considerations

Gram-Scale Synthesis

Adapting the Friedel-Crafts/thionation route for kilogram production:

  • Batch Reactors : 500 L vessels with cryogenic cooling (−10°C) and automated reagent dosing.
  • Cost Analysis : Lawesson’s reagent accounts for 60% of raw material costs, necessitating recycling protocols.

Challenges and Mitigation Strategies

Byproduct Formation

  • Deoxybenzoin : Suppressed by maintaining low temperatures (−10°C) during Friedel-Crafts acylation.
  • Oxidation to Disulfide : Avoided by conducting thiolation under nitrogen.

Purification bottlenecks

  • Crystallization Optimization : Isopropyl alcohol recrystallization increases purity from 85% to 98%.

Emerging Methodologies

Photochemical Thionation

Preliminary studies indicate UV irradiation (254 nm) of ketones with thiourea accelerates thionation (4 hours, 70% yield).

Flow Chemistry Approaches

Microreactor systems reduce reaction times (Lawesson’s reagent: 2 hours vs. 8 hours batch) and improve heat transfer.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(phenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanethione group reduced to methylene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)(phenyl)methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(phenyl)methanethione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing their normal function. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholin-4-yl(phenyl)methanethione

  • Structure : Replaces the 4-fluorophenyl group with a morpholine ring.
  • Synthesis : Achieved via acid (Montmorillonite K-10, 67% yield) or base catalysis (4-methylmorpholine, 81% yield). Basic conditions favor higher yields due to better nucleophilicity of intermediates .
  • Applications : Used as intermediates in heterocyclic chemistry for bioactive molecule synthesis .

(4-Fluorophenyl)(pyrrolidin-1-yl)methanethione

  • Structure : Substitutes the phenyl group with pyrrolidine, introducing a secondary amine.
  • Characterization : ¹H NMR (CDCl₃) shows distinct shifts for pyrrolidine protons (δ 1.83–2.00 ppm) and aromatic protons (δ 7.25–7.39 ppm) .
  • Reactivity : The electron-donating pyrrolidine group enhances nucleophilicity at the thiocarbonyl sulfur, enabling diverse functionalization .

4-(Dimethylamino)phenylmethanethione

  • Structure: Combines a dimethylamino-substituted phenyl ring with a morpholine group.
  • Synthesis Yields: Lower yields under acid catalysis (43%) compared to basic conditions (74%), attributed to steric hindrance from the dimethylamino group .

Bis(4-(dimethylamino)phenyl)methanethione

  • Structure: Features two dimethylamino-substituted phenyl rings.
  • Applications : Utilized as a spectrophotometric reagent for gold detection and residual chlorine analysis, highlighting its role in analytical chemistry .

Structural and Functional Analysis

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Decrease electron density at the thiocarbonyl sulfur, reducing nucleophilicity but enhancing stability against oxidation .
  • Electron-Donating Groups (e.g., Morpholine, Pyrrolidine) : Increase sulfur’s nucleophilicity, facilitating reactions with electrophiles such as alkyl halides .

Key Research Findings

  • Catalysis Impact : Basic conditions generally improve yields for morpholine- and pyrrolidine-containing thioamides due to enhanced deprotonation of intermediates .
  • Structural Characterization : NMR data (e.g., δ 7.25–7.39 ppm for aromatic protons) provide critical insights into electronic environments and substituent effects .
  • Industrial Scalability : Gram-scale synthesis of pyrazole-containing thioamides (86% yield) demonstrates feasibility for large-scale production .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for synthesizing (4-fluorophenyl)(phenyl)methanethione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Willgerodt-Kindler reaction, which involves condensation of aldehydes with amines and elemental sulfur. For example, glycerol has been used as a solvent in catalyst-free conditions to synthesize analogous thioamide derivatives, achieving yields up to 86% under optimized conditions (2.5 hours at 120°C) . Key parameters include stoichiometric ratios of aldehyde to amine (1:1.2) and sulfur (1.5 equiv). Temperature control is critical to avoid side reactions like oxidation or decomposition.

Q. How is this compound characterized using NMR spectroscopy, and what spectral features confirm its structure?

  • Methodological Answer :

  • 1H NMR : Protons on the aromatic rings appear as multiplets in δ 7.25–7.39 ppm for the phenyl group and δ 6.70–7.13 ppm for the fluorophenyl group. The fluorine atom induces deshielding in adjacent protons, splitting signals into distinct doublets (e.g., J = 7.8 Hz) .
  • 13C NMR : The thiocarbonyl group (C=S) resonates at δ 192–196 ppm. Aromatic carbons adjacent to fluorine show upfield shifts (~δ 117–130 ppm) due to electron-withdrawing effects .
  • 19F NMR : A singlet near δ -110 ppm confirms the para-substituted fluorine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing fluorophenyl-containing thioamides?

  • Methodological Answer : Discrepancies in NMR splitting patterns or unexpected peaks may arise from impurities (e.g., unreacted sulfur) or rotameric equilibria of the thiocarbonyl group. Strategies include:

  • Purification : Column chromatography using ethyl acetate/hexane (3:7) to remove elemental sulfur .
  • Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to "freeze" rotamers and simplify splitting patterns .
  • Comparative Analysis : Cross-check with computed NMR shifts (e.g., DFT calculations) to validate assignments .

Q. What experimental approaches can evaluate the bioactivity of this compound in cytotoxic or antimicrobial assays?

  • Methodological Answer :

  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM. Fluorophenyl groups enhance lipophilicity, improving membrane permeability .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., pyrrolidinyl vs. piperidinyl substituents) to assess the role of electron-withdrawing fluorine in bioactivity .
  • Docking Studies : Model interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina to predict binding affinities .

Q. How can researchers optimize solvent and catalyst systems for large-scale synthesis of fluorophenyl thioamides?

  • Methodological Answer :

  • Solvent Selection : Glycerol is a green solvent for gram-scale reactions, offering high polarity and recyclability . Alternatives like DMF may improve reaction rates but require stringent purification.
  • Catalyst Screening : Metal-free conditions minimize contamination. For sluggish reactions, test Lewis acids (e.g., ZnCl₂) at 5 mol% to activate aldehydes .
  • Process Monitoring : Use TLC (eluent: hexane/ethyl acetate) or in situ IR spectroscopy to track sulfur incorporation and intermediate formation .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for fluorophenyl thioamides?

  • Methodological Answer :

  • Reproducibility Checks : Repeat synthesis under identical conditions (e.g., solvent, temperature) to verify purity.
  • X-ray Crystallography : Resolve ambiguities in molecular geometry by obtaining single-crystal structures .
  • Peer-Data Comparison : Cross-reference with databases like NIST Chemistry WebBook, ensuring parameters like magnetic field strength (e.g., 300 MHz vs. 75 MHz for NMR) are consistent .

Tables for Key Data

Parameter Value/Observation Source
1H NMR (δ, ppm) 7.25–7.39 (phenyl), 6.70–7.13 (fluorophenyl)
13C NMR (C=S, δ ppm) 192–196
Optimal Reaction Temp 120°C
Gram-Scale Yield 86%

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